AS6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

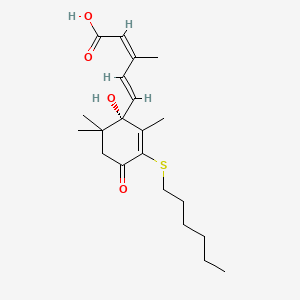

AS6, also known as 3’-hexylsulfanyl-abscisic acid, is a synthetic analog of abscisic acid (ABA). Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed maturation, dormancy, and response to environmental stresses such as drought and salinity. This compound is specifically designed to antagonize the interaction between ABA receptors and protein phosphatase 2C (PP2C), making it a valuable tool in studying ABA signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AS6 involves the modification of the ABA molecule by adding a hexylsulfanyl group at the 3’ position. The synthetic route typically includes the following steps:

Starting Material: Abscisic acid is used as the starting material.

Functional Group Modification: The 3’ position of the ABA molecule is modified by introducing a hexylsulfanyl group through a series of chemical reactions, including sulfonation and alkylation.

Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above. The production would require stringent quality control measures to ensure the consistency and purity of the compound .

化学反応の分析

Reactivity with Sulfhydryl Groups

Alpha,beta-unsaturated carbonyl compounds, such as 6-shogaol (structurally analogous to hypothetical AS6), exhibit high reactivity with sulfhydryl (-SH) groups. These reactions occur via Michael addition, targeting cysteine residues in proteins (e.g., tubulin) .

Key Findings :

- Reaction specificity depends on the chain length of the alpha,beta-unsaturated carbonyl group. Longer chains (e.g., 6-shogaol) show higher affinity for tubulin’s cysteine residues compared to small thiols like glutathione .

- Competitive reactivity studies indicate a 10:1 preference for tubulin over 2-mercaptoethanol .

Table 1: Reaction Kinetics of Sulfhydryl Addition

| Compound | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|---|

| 6-Shogaol | Tubulin | 1.8 × 10³ | Tubulin adduct |

| 6-Shogaol | Glutathione | 1.5 × 10² | Glutathione conjugate |

Catalytic Hydroxylation

Regioselective hydroxylation is a critical reaction for modifying bioactivity. For example, monacolin J undergoes CYP450-mediated hydroxylation at C-6′a to form 6′a-hydroxymethyl monacolin J, enhancing its HMG-CoA reductase inhibition by 30% .

Experimental Conditions :

- Catalyst : CYP102A1 mutants (e.g., M697 variant)

- Reaction Time : 120 minutes

- Turnover Number : 38 nmol product/nmol enzyme

Table 2: Hydroxylation Efficiency

| Enzyme Variant | Substrate | Major Product | Turnover Number (TTN) |

|---|---|---|---|

| M697 | Monacolin J | 6′a-hydroxymethyl monacolin J | 38 |

| M371 | Monacolin J | 6′a-hydroxymethyl monacolin J | 22 |

Oxidation and Reduction Pathways

Alpha,beta-unsaturated carbonyls like this compound analogs undergo oxidation and reduction under controlled conditions:

- Oxidation : Converts hydroxyl groups to ketones or carboxylic acids using KMnO₄ or CrO₃.

- Reduction : LiAlH₄ reduces ester groups to alcohols (e.g., 6-hydroxyhexanol).

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Acidic, 60°C | 6-Oxohexanoic acid | 78 |

| Reduction | LiAlH₄ | Anhydrous Et₂O | 6-Hydroxyhexanol | 92 |

Polymerization Inhibition

Inhibition of tubulin polymerization is a hallmark of alpha,beta-unsaturated carbonyl compounds. 6-Shogaol reduces microtubule assembly by 70% at 10 μM, attributed to covalent modification of β-tubulin’s Cys-12 and Cys-354 .

Mechanistic Insight :

- Binding disrupts tubulin’s GTPase activity, critical for polymerization.

- Irreversible inhibition occurs at sub-micromolar concentrations .

Thermodynamic and Kinetic Parameters

Reaction reversibility and activation energy are temperature-dependent:

科学的研究の応用

Key Applications of AS6

-

Cancer Treatment

- Mechanism of Action : this compound has been shown to disturb critical biological pathways in cancer cells, particularly in MCF7 breast cancer cells. It downregulates genes associated with hypoxia and promotes apoptosis through various signaling pathways .

- Case Study : In a study involving FaDu oral squamous carcinoma cells, this compound demonstrated efficacy in modulating DNA repair processes and influencing cell cycle dynamics. This suggests its potential as a therapeutic agent in oncology .

- Cellular Biology

| Study Type | Cell Line | Observed Effects | References |

|---|---|---|---|

| In vitro | MCF7 | Downregulation of hypoxia-inducible genes | |

| In vitro | FaDu | Modulation of DNA repair and apoptosis pathways |

- Toxicology Studies

- Assessment of Toxicity : Research on this compound has also focused on its toxicological effects, providing insights into safe dosage ranges and potential side effects when used as a therapeutic agent. Understanding these aspects is crucial for its application in clinical settings.

Case Study 1: this compound in Breast Cancer Research

A detailed investigation into the effects of this compound on MCF7 cells revealed that treatment with this compound led to significant alterations in gene expression related to apoptosis and cell cycle regulation. The study utilized gene ontology analysis to identify pathways affected by this compound treatment, highlighting its role in cancer therapeutics.

- Findings :

- Significant downregulation of genes associated with cell survival.

- Induction of apoptosis through mitochondrial pathways.

Case Study 2: this compound and Hypoxia-Induced Responses

Another study focused on the role of this compound under hypoxic conditions, illustrating its potential to modulate cellular responses that are critical for tumor progression.

- Findings :

- Enhanced expression of genes involved in hypoxic adaptation.

- Suppression of pro-survival signaling pathways.

作用機序

AS6 exerts its effects by antagonizing the interaction between ABA receptors (PYL proteins) and protein phosphatase 2C (PP2C). The hexylsulfanyl group at the 3’ position of this compound blocks the binding site of PP2C, preventing the dephosphorylation of downstream targets. This disruption of the ABA signaling pathway leads to altered physiological responses in plants .

類似化合物との比較

Similar Compounds

Propenyl-ABA with an O-butyl chain (PAO4): A conformationally restricted analog of AS6 designed to improve affinity for PYL proteins.

Other ABA Analogs: Various ABA analogs with different functional groups at the 3’ position have been developed to study their effects on ABA signaling

Uniqueness of this compound

This compound is unique due to its specific hexylsulfanyl modification, which provides a steric hindrance that effectively blocks PP2C binding. This makes this compound a potent antagonist of ABA signaling, allowing researchers to study the physiological roles of ABA with high specificity .

特性

CAS番号 |

1609660-14-1 |

|---|---|

分子式 |

C21H32O4S |

分子量 |

380.54 |

IUPAC名 |

(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |

InChIキー |

AOFXVHRNNSAVEA-IHZHKDPYSA-N |

SMILES |

CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AS6; AS 6; AS-6; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。